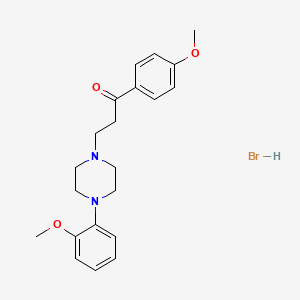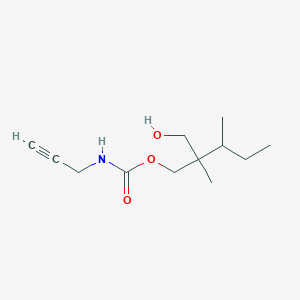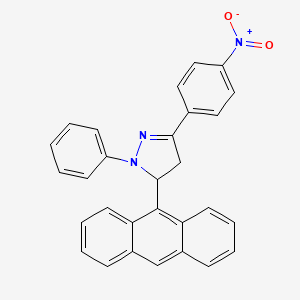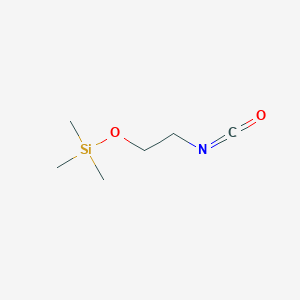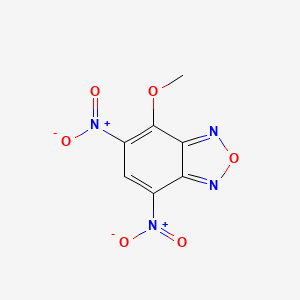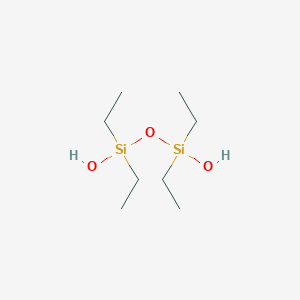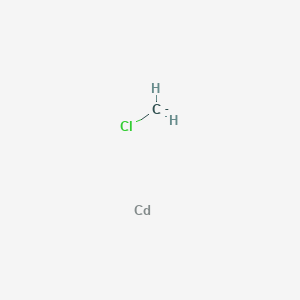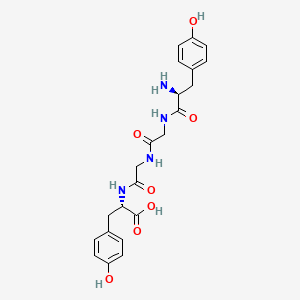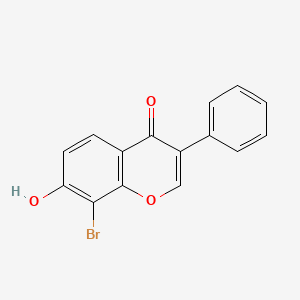
8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one: is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one typically involves the bromination of 7-hydroxy-3-phenyl-4H-1-benzopyran-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.
Substitution: The bromine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups at the 8-position.
Aplicaciones Científicas De Investigación
Chemistry: 8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds.
Biology: This compound has shown potential in biological assays for its antiproliferative activity against cancer cell lines. It is being studied for its ability to inhibit cancer cell growth and induce apoptosis .
Medicine: Due to its anticancer properties, this compound is being explored as a potential therapeutic agent in cancer treatment. It is also being investigated for its anti-inflammatory and antioxidant activities .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of other complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular targets to exert its biological effects. It has been found to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death. The compound interacts with specific molecular targets, such as protein kinases, to disrupt signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one: Lacks the bromine atom at the 8-position.
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains a methoxy group instead of a bromine atom.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: Contains a methoxy group at the 7-position and a phenyl group at the 2-position.
Uniqueness: The presence of the bromine atom at the 8-position in 8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can enhance its antiproliferative activity and make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
19816-31-0 |
|---|---|
Fórmula molecular |
C15H9BrO3 |
Peso molecular |
317.13 g/mol |
Nombre IUPAC |
8-bromo-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-13-12(17)7-6-10-14(18)11(8-19-15(10)13)9-4-2-1-3-5-9/h1-8,17H |
Clave InChI |
AWPINZBTPNZAJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






